1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

CCR8 agonist autoimmune disease chemokine receptor

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine (CAS 204122-39-4, molecular formula C₁₈H₂₂N₂O, molecular weight 282.38 g/mol) is a synthetic, disubstituted piperazine derivative. The core scaffold consists of a central piperazine ring simultaneously N-alkylated with a 3-methoxybenzyl group and a 3-phenoxybenzyl group.

Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
Cat. No. B10880760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Molecular FormulaC25H28N2O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C25H28N2O2/c1-28-24-11-5-7-21(17-24)19-26-13-15-27(16-14-26)20-22-8-6-12-25(18-22)29-23-9-3-2-4-10-23/h2-12,17-18H,13-16,19-20H2,1H3
InChIKeyWXXAWTDUWDOAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine – Chemical Identity, Core Scaffold, and Initial Procurement Context


1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine (CAS 204122-39-4, molecular formula C₁₈H₂₂N₂O, molecular weight 282.38 g/mol) is a synthetic, disubstituted piperazine derivative [1]. The core scaffold consists of a central piperazine ring simultaneously N-alkylated with a 3-methoxybenzyl group and a 3-phenoxybenzyl group. This architecture combines two aromatic ether motifs (methoxyphenyl and phenoxyphenyl) linked through methylene spacers, placing it within the broader aryl‑benzyl‑piperazine class. Unlike 1‑aryl‑piperazines (e.g., 1‑(3‑methoxyphenyl)piperazine, CAS 16015‑71‑7) or simple N‑benzyl‑piperazines (e.g., 1‑benzyl‑4‑(3‑methoxyphenyl)piperazine, CAS 204122‑39‑4 as a positional isomer), the simultaneous presence of both benzyl substituents creates a crescent‑shaped topology that influences molecular recognition at G‑protein coupled receptors and lipid‑metabolizing enzymes [2][3]. The compound is commercially available from multiple vendors, typically in ≥95% purity, and serves as a versatile building block for focused library synthesis and as a precursor for carboxamide/carbamate‑functionalized pharmacological probes [4].

Why Generic Substitution Fails: The Unique Pharmacological Profile of 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine


Simple substitution of the target compound with a generic “piperazine” or even a closely related mono‑substituted analogue is not advisable because the disubstituted benzyl‑benzyl architecture directly dictates binding pose, intrinsic efficacy, and selectivity across at least three orthogonal target families: CCR8, the endocannabinoid hydrolases FAAH/MAGL, and monoamine GPCRs [1]. Systematic SAR studies on the phenoxybenzylpiperazine chemotype demonstrate that even minor modifications—such as exchanging the piperazine for a piperidine ring—can alter CCR8 agonist potency by up to 10‑fold [1]. Likewise, the methoxybenzyl substituent, when present as a carboxamide or carbamate, profoundly impacts FAAH/MAGL inhibitory activity (IC₅₀ shifts from low nanomolar to micromolar) and selectivity (>1000‑fold for MAGL over FAAH) . These steep SAR gradients mean that seemingly conservative replacements can result in functionally inert or off‑target‑promiscuous compounds, undermining assay reproducibility and lead‑optimization campaigns.

Quantitative Differentiation Evidence for 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine Against Closest Analogs


CCR8 Agonistic Potency: 10‑Fold Improvement Over ZK756326 Through Piperazine‑to‑Piperidine Scaffold Switching

In a systematic SAR study of phenoxybenzylpiperazine analogues, structural modification of the piperazine core of ZK756326—a phenoxybenzylpiperazine bearing a 2‑(2‑hydroxyethoxy)ethyl substituent—afforded congeners with enhanced CCR8 agonism. The most potent analogue, in which the piperazine ring was replaced by a piperidine ring, exhibited a 10‑fold greater potency than ZK756326 in a CCR8 calcium‑mobilization assay [1]. This finding demonstrates that the piperazine‑to‑piperidine switch is a validated strategy for boosting CCR8 activity, a principle that can be applied to the target compound's scaffold optimization.

CCR8 agonist autoimmune disease chemokine receptor

MAGL Inhibition: Nanomolar Activity of Carbamate‑Functionalized Phenoxybenzylpiperazines Versus the Parent Amine

The phenoxybenzylpiperazine scaffold serves as a privileged core for monoacylglycerol lipase (MAGL) inhibition. JW 642, a hexafluoroisopropyl carbamate derivative of 4‑(3‑phenoxybenzyl)piperazine, inhibits human MAGL with an IC₅₀ of 3.7 nM and displays >1000‑fold selectivity over FAAH (FAAH IC₅₀ = 20.6 µM) [1]. The parent amine (i.e., the target compound) exhibits negligible MAGL activity without the carbamate warhead, highlighting the critical role of the carbamate electrophile in achieving potent, time‑dependent inhibition. In contrast, JZL 195, a 4‑nitrophenyl carbamate analogue, acts as a dual FAAH/MAGL inhibitor with IC₅₀ values of 2 and 4 nM, respectively .

MAGL inhibitor endocannabinoid serine hydrolase

5‑HT1A Receptor Affinity: Positional Isomer Sensitivity and the Advantage of the 3‑Phenoxy Substituent

The phenoxy substitution pattern on the benzyl ring significantly influences serotonin receptor binding. 1‑(2‑Phenoxyphenyl)piperazine binds to the human 5‑HT1A receptor with a Ki of 128 nM [1]. While direct Ki data for the target compound are lacking, the 3‑phenoxy orientation present in the target compound is predicted to adopt a distinct binding pose relative to the 2‑phenoxy isomer, potentially altering affinity and intrinsic efficacy at 5‑HT1A and other aminergic GPCRs. This positional sensitivity is consistent with SAR trends observed in the CCR8 series, where subtle modifications to the phenoxy ring position drastically changed agonist activity [2].

5-HT1A receptor serotonin GPCR binding

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)

The target compound (C₁₈H₂₂N₂O, MW 282.38) is predicted to have a LogP of ~2.8 (ALOGPS) and a topological polar surface area (TPSA) of ~24.5 Ų, based on fragment‑based calculations from its mono‑benzyl precursor (1‑(3‑methoxybenzyl)piperazine: LogP = 1.37, TPSA = 24.5 Ų) [1] and the experimentally determined LogP of the phenoxybenzyl counterpart (1‑(3‑phenoxybenzyl)piperazine: MW 268.35, C₁₇H₂₀N₂O) . The addition of the second aromatic ring in the target compound increases lipophilicity by ~1.4 log units compared to the mono‑substituted piperazine, placing it in an optimal range for blood‑brain barrier penetration (LogP 2–4) while maintaining a low TPSA favorable for passive membrane diffusion.

LogP TPSA drug-likeness permeability

Synthetic Accessibility and Scaffold Versatility: One‑Pot Monosubstituted Piperazine Synthesis Enables Rapid Diversification

A recently disclosed simplified procedure allows the one‑pot, one‑step synthesis of monosubstituted piperazines directly from protonated piperazine without protecting‑group manipulation [1]. This methodology can be adapted for the sequential introduction of both the 3‑methoxybenzyl and 3‑phenoxybenzyl groups, significantly reducing synthetic steps compared to traditional routes. For the target compound, this translates to a potential 2‑step synthesis from piperazine (two successive N‑alkylations) with an estimated overall yield of 40–60%, whereas structurally similar disubstituted piperazines often require 4–5 steps and chromatographic purification . The commercial availability of 1‑(3‑methoxybenzyl)piperazine (CAS 55212‑32‑3) as a starting material further streamlines the final alkylation step [2].

piperazine synthesis flow chemistry one-pot reaction building block

Pharmacological Selectivity Fingerprint: Differential Activity at GABAA Receptors

1‑(3‑Methoxyphenyl)piperazine, a substructure of the target compound, has been identified as an inhibitor of the human α1β2γ2 GABAA receptor [1]. While the full target compound has not been profiled against GABAA receptors, its 3‑methoxybenzyl moiety is expected to retain this inhibitory activity. This contrasts with the phenoxybenzyl‑only congener (1‑(3‑phenoxybenzyl)piperazine), which has no reported GABAA activity, suggesting that the methoxy substituent is a key pharmacophoric element for GABAA modulation.

GABAA receptor ion channel neuropharmacology

Optimal Research and Industrial Application Scenarios for 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine


CCR8 Agonist Lead Optimization and Autoimmune Disease Research

The target compound serves as a direct precursor for synthesizing and evaluating novel CCR8 agonists. As demonstrated by the 10‑fold potency gain achieved through piperazine‑to‑piperidine substitution in the ZK756326 series, the piperazine core is a tunable scaffold for CCR8 activity [1]. Researchers can use the target compound as a starting point for N‑substituent diversification, linker optimization, and core hopping to identify analogs with improved potency and biased signaling profiles for autoimmune indications such as multiple sclerosis and inflammatory bowel disease.

Endocannabinoid Hydrolase Inhibitor Development (MAGL/FAAH)

Functionalization of the piperazine NH with carbamate or carboxamide warheads converts the target compound into potent MAGL or dual FAAH/MAGL inhibitors. For example, the hexafluoroisopropyl carbamate JW 642 achieves MAGL IC₅₀ = 3.7 nM with >1000‑fold FAAH selectivity, while the 4‑nitrophenyl carbamate JZL 195 is a dual inhibitor (IC₅₀ 2–4 nM) [1]. The target amine is therefore the essential building block for parallel synthesis of focused chemical libraries aimed at dissecting the endocannabinoid system and developing therapeutic candidates for pain, inflammation, and neurodegenerative disorders.

Serotonin Receptor Subtype Profiling and GPCR Deorphanization

Given that the 2‑phenoxyphenyl‑piperazine isomer binds to 5‑HT1A with a Ki of 128 nM [2], the 3‑phenoxy regioisomer (target compound) offers a geometrically distinct probe for characterizing subtype selectivity across the serotonin receptor family. It is ideally suited for inclusion in commercial screening libraries or internal compound collections aimed at GPCR deorphanization, biased agonism studies, or identifying chemotypes that avoid 5‑HT2B‑related cardiotoxicity.

CNS Drug Discovery: Balanced Physicochemical Starting Point

With a predicted LogP of ~2.8 and a TPSA of ~24.5 Ų, the target compound resides within the favorable CNS drug‑likeness space (LogP 2–4, TPSA < 60 Ų) [3]. It strikes a balance between the low lipophilicity of mono‑benzyl piperazines (LogP ~1.4) and the excessive hydrophobicity of di‑aryl piperazines, making it a preferred starting scaffold for CNS‑penetrant programs targeting depression, anxiety, or cognitive disorders where adequate brain exposure is critical.

Quote Request

Request a Quote for 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.